molecular formula C21H21NO4S B5509144 4-(2,5-dimethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,5-dimethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5509144
M. Wt: 383.5 g/mol
InChI Key: KTZYEMSZQAOTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline and quinolinedione compounds typically involves multi-component reactions, showcasing the complexity and creativity in organic synthesis. Patel et al. (2022) described a multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the intricacies of synthesizing complex quinoline derivatives through acetic acid mediated reactions (Patel et al., 2022). Similarly, other researchers have developed novel methods for synthesizing various quinolines and quinolinediones, indicating a broad interest in exploring the synthetic pathways for such compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often analyzed through X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, Patel et al. (2022) utilized single-crystal XRD analysis and DFT studies to elucidate the structure of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insight into the molecular geometry, bond lengths, and angles, which are in good agreement with theoretical predictions (Patel et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, contributing to their versatile chemical properties. The study by Patel et al. (2022) highlighted the potential for quinoline derivatives to participate in complex interactions, such as C–H⋯O and N–H⋯O interactions, which are critical for binding in receptor sites (Patel et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystal structure and electronic properties, are crucial for understanding their behavior in different environments. The crystallographic analysis provides detailed information about the molecule's conformation and the intermolecular interactions that stabilize the crystal structure.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are characterized by their reactivity, electronic structure, and potential biological activity. Studies such as those conducted by Patel et al. (2022) contribute to a deeper understanding of these compounds' physicochemical properties and reactivity, laying the groundwork for further research and application development (Patel et al., 2022).

Scientific Research Applications

Multicomponent Synthesis and Antitumor Evaluation

Research has shown the development of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent synthesis approach. These compounds, related in structure to the one you're interested in, have been evaluated for their potential in antitumor applications. The study demonstrated how microwave irradiation could facilitate the rapid, efficient synthesis of these compounds, highlighting their significant antiproliferative activity against various human tumor cell lines, suggesting potential for future cancer therapy research (Patel et al., 2022).

Synthesis, Crystal Structure, and Silico Studies

Another study focused on the synthesis and structural analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, utilizing acetic acid mediated multicomponent synthesis. The research included detailed crystal structure analysis via XRD and theoretical studies using DFT (Density Functional Theory) to investigate the physicochemical properties and reactivity of these compounds. The study also explored their potential binding abilities in the context of molecular docking, specifically targeting the main protease of SARS-CoV-2, indicating their potential relevance in drug discovery for infectious diseases (Patel et al., 2022).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines offer insights into the development of compounds with potent cytotoxic properties. These compounds, synthesized through reactions involving quinoline derivatives, showed significant growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. This research underscores the potential of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).

Antimicrobial and Anti-Inflammatory Potential

Quinoline derivatives, synthesized through various chemical reactions, have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, tetrazolo[1,5-a]quinoline derivatives showed promising results as anti-inflammatory and antibacterial agents, comparing favorably with standard drugs like indomethacin in animal models of inflammation. This research highlights the versatile potential of quinoline derivatives in developing new therapeutic agents for treating inflammation and bacterial infections (Bekhit et al., 2004).

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-13-5-6-18(26-2)14(10-13)15-11-20(24)22-16-8-12(9-17(23)21(15)16)19-4-3-7-27-19/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYEMSZQAOTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethoxyphenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.